4-((3-(Benzyloxy)-4-bromophenoxy)methyl)pyridine
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Overview
Description
4-((3-(Benzyloxy)-4-bromophenoxy)methyl)pyridine is an organic compound that features a pyridine ring substituted with a benzyloxy group and a bromophenoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-((3-(Benzyloxy)-4-bromophenoxy)methyl)pyridine typically involves a multi-step process:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-bromophenol, benzyl bromide, and 4-pyridinemethanol.
Step 1: The first step involves the etherification of 4-bromophenol with benzyl bromide in the presence of a base like potassium carbonate to form 3-(benzyloxy)-4-bromophenol.
Step 2: The next step is the reaction of 3-(benzyloxy)-4-bromophenol with 4-pyridinemethanol under basic conditions to yield the final product, this compound.
Industrial Production Methods: In an industrial setting, the synthesis would be scaled up using similar reaction conditions but optimized for larger quantities. This might involve continuous flow reactors to improve efficiency and yield.
Types of Reactions:
Substitution Reactions: The bromine atom in the compound can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles.
Oxidation and Reduction: The benzyloxy group can be oxidized to form corresponding aldehydes or acids, while reduction can lead to the formation of alcohols.
Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions, forming new carbon-carbon bonds.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide.
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts and boronic acids.
Major Products:
Substitution: Products depend on the nucleophile used.
Oxidation: Aldehydes or acids.
Reduction: Alcohols.
Coupling: Biaryl compounds.
Chemistry:
Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex organic molecules.
Catalysis: Potential use in catalytic processes due to its unique structure.
Biology and Medicine:
Drug Development: Investigated for its potential as a pharmacophore in drug design, particularly in targeting specific enzymes or receptors.
Biological Probes: Used in the development of probes for studying biological systems.
Industry:
Materials Science:
Mechanism of Action
The mechanism by which 4-((3-(Benzyloxy)-4-bromophenoxy)methyl)pyridine exerts its effects depends on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The benzyloxy and bromophenoxy groups can influence the compound’s binding affinity and specificity.
Comparison with Similar Compounds
4-(Benzyloxy)pyridine: Lacks the bromophenoxy group, making it less versatile in certain reactions.
4-(Bromomethyl)pyridine:
Uniqueness: 4-((3-(Benzyloxy)-4-bromophenoxy)methyl)pyridine is unique due to the presence of both benzyloxy and bromophenoxy groups, which provide a combination of reactivity and functionality not found in simpler analogs. This makes it a valuable intermediate in organic synthesis and a potential candidate for various applications in research and industry.
Properties
IUPAC Name |
4-[(4-bromo-3-phenylmethoxyphenoxy)methyl]pyridine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16BrNO2/c20-18-7-6-17(22-13-16-8-10-21-11-9-16)12-19(18)23-14-15-4-2-1-3-5-15/h1-12H,13-14H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FDRADKQXBZWXPC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=C(C=CC(=C2)OCC3=CC=NC=C3)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16BrNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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